5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No.: 17106-15-9
Cat. No.: VC21039104
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17106-15-9 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) |
Standard InChI Key | ZGJJSECHXQTROG-UHFFFAOYSA-N |
SMILES | CC1=C(NC(=C1C(=O)O)C)C(=O)C |
Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C(=O)C |
Introduction
Basic Information and Structural Characteristics
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic heterocycle containing nitrogen. This compound features an acetyl group at the 5-position, a carboxylic acid group at the 3-position, and two methyl groups at the 2 and 4 positions of the pyrrole ring, contributing to its unique chemical properties . The presence of the carboxylic acid functional group enhances its acidity and reactivity, making it a potential candidate for various chemical reactions, including esterification and amidation .
The molecular structure of this compound allows for potential interactions in biological systems, which may lead to applications in pharmaceuticals or agrochemicals. The compound's basic properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 17106-15-9 |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI | InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) |
InChI Key | ZGJJSECHXQTROG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C(=O)C |
Physical and Chemical Properties
The physical and chemical properties of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid contribute significantly to its behavior in different solvents and under varying conditions. Understanding these properties is essential for researchers working with this compound in synthetic organic chemistry and related fields.
Physical Properties
The compound exists as a solid at room temperature and has specific physical characteristics that are important for its handling and application in research settings . The key physical properties are presented in the table below:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.255 g/cm³ |
Boiling Point | 392.7°C at 760 mmHg |
Flash Point | 191.3°C |
LogP | 1.53230 |
Chemical Reactivity
The reactivity of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its functional groups. The carboxylic acid group at the 3-position can participate in typical carboxylic acid reactions such as esterification, amidation, and decarboxylation . The acetyl group at the 5-position can undergo nucleophilic addition reactions, reduction to form alcohols, or condensation with amines to form imines .
The pyrrole ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions, although the presence of the substituents may affect the reactivity and regioselectivity of these reactions. The nitrogen atom in the pyrrole ring can also participate in N-alkylation reactions under appropriate conditions.
Spectroscopic Characterization
Recent research has provided detailed spectroscopic characterization of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, offering valuable insights into its structural and electronic properties.
Spectroscopic Analysis Techniques
A comprehensive study conducted by Kavi Bharathi et al. employed various spectroscopic techniques including FT-IR, FT-Raman, UV-Vis, and NMR to characterize this compound . The researchers performed detailed analysis of the spectra, which were supported by Density Functional Theory (DFT) calculations to assign vibrational frequencies based on Potential Energy Distribution (PED) calculations .
The experimental spectral values were found to be in good agreement with the theoretical values calculated using DFT methods, confirming the structural assignments and providing a reliable spectroscopic fingerprint of the compound . This comprehensive spectroscopic characterization is essential for identification and purity assessment of the compound in research and pharmaceutical applications.
Electronic Structure and Properties
The study also investigated the Frontier Molecular Orbitals (FMOs) to understand the energy gap and other related molecular properties of the compound . Natural Bond Orbital (NBO) analysis was employed to study charge delocalization and stability of the compound, providing insights into its electronic structure and reactivity .
Fukui function and Molecular Electrostatic Potential (MEP) analyses were performed to predict the sites favorable for electrophilic and nucleophilic attack, which is crucial information for understanding the compound's reactivity patterns and potential for chemical modifications .
Synthesis Methods and Related Compounds
Several synthetic pathways have been reported for the preparation of pyrrole derivatives related to 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Related Compounds
Several compounds structurally related to 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been documented, which may provide insights into its properties and applications:
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Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 6314-22-3): This is the ethyl ester derivative of the title compound, which may exhibit similar properties but with differences in solubility and reactivity due to the ester group .
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5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This analog contains a formyl group instead of an acetyl group at the 5-position, which may affect its reactivity and biological properties.
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Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This isomer has the acetyl group at the 4-position and the carboxylate at the 2-position, with methyl groups at the 3 and 5 positions, resulting in a different substitution pattern on the pyrrole ring.
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